molecular formula C26H38O13 B1588179 Lobetyolinin CAS No. 142451-48-7

Lobetyolinin

Cat. No. B1588179
CAS RN: 142451-48-7
M. Wt: 558.6 g/mol
InChI Key: GDLSOFWVVAOUJI-FWTOVJONSA-N
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Safety and Hazards

Lobetyolinin is considered toxic and can cause serious damage to health by prolonged exposure. It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes. It also poses a possible risk of impaired fertility and harm to an unborn child .

Biochemical Analysis

Biochemical Properties

Lobetyolinin plays a significant role in biochemical reactions, particularly in the modulation of glutamine metabolism. It interacts with several biomolecules, including the amino acid transporter Alanine-Serine-Cysteine Transporter 2 (ASCT2). This compound downregulates both mRNA and protein expression of ASCT2, which is crucial for glutamine uptake in cells . This interaction leads to a reduction in glutamine metabolism, contributing to drug-induced apoptosis and tumor growth inhibition.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In gastric cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It influences cell signaling pathways, particularly the AKT/GSK3β/c-Myc pathway, by promoting the phosphorylation of c-Myc and suppressing the phosphorylation of GSK3β and AKT . Additionally, this compound reduces the uptake of glutamine and downregulates ASCT2 expression, leading to the accumulation of reactive oxygen species (ROS) and attenuation of mitochondria-mediated apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of ASCT2, reducing glutamine uptake in cells . This inhibition leads to a decrease in cellular glutamine levels, which in turn affects various metabolic pathways and induces apoptosis. This compound also modulates the AKT/GSK3β/c-Myc signaling pathway, promoting the phosphorylation of c-Myc and suppressing the phosphorylation of GSK3β and AKT . These changes result in the downregulation of ASCT2 expression and the accumulation of ROS, further contributing to apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained effects on cellular function. Long-term studies have shown that this compound can effectively inhibit tumor growth in vivo, with significant reductions in tumor volume and weight observed in animal models

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as increased ROS levels and potential toxicity, have been observed. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with ASCT2 and its effects on glutamine metabolism. The compound undergoes extensive metabolism, involving oxidation, glucuronidation, and glutathione conjugation . These metabolic processes result in the formation of various metabolites, which may also contribute to the compound’s overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s interaction with ASCT2 plays a crucial role in its cellular uptake and distribution . Additionally, this compound’s ability to modulate glutamine metabolism affects its localization and accumulation within cells, particularly in cancer cells where glutamine uptake is critical for growth and survival.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with various biomolecules and its effects on cellular metabolism. The compound is primarily localized in the cytoplasm, where it interacts with ASCT2 and other proteins involved in glutamine metabolism . This compound’s ability to induce ROS accumulation and modulate signaling pathways also affects its activity and function within specific cellular compartments.

Chemical Reactions Analysis

Lobetyolinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .

properties

IUPAC Name

2-[[6-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O13/c1-2-3-4-5-7-10-15(29)16(11-8-6-9-12-27)37-26-24(35)22(33)20(31)18(39-26)14-36-25-23(34)21(32)19(30)17(13-28)38-25/h2-3,8,11,15-35H,6,9,12-14H2,1H3/b3-2+,11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLSOFWVVAOUJI-FWTOVJONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C#CC#CC(C(/C=C/CCCO)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420067
Record name Lobetyolinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142451-48-7
Record name Lobetyolinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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